2,4,6-Trimethyloctane

Beschreibung

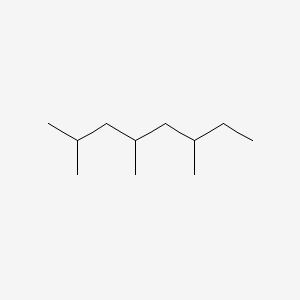

Structure

3D Structure

Eigenschaften

CAS-Nummer |

62016-37-9 |

|---|---|

Molekularformel |

C11H24 |

Molekulargewicht |

156.31 g/mol |

IUPAC-Name |

2,4,6-trimethyloctane |

InChI |

InChI=1S/C11H24/c1-6-10(4)8-11(5)7-9(2)3/h9-11H,6-8H2,1-5H3 |

InChI-Schlüssel |

XHNIFDXYGLPJLP-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)CC(C)CC(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

2,4,6-Trimethyloctane chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties and structure of 2,4,6-trimethyloctane, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is a branched alkane, a saturated hydrocarbon. Its structure consists of an eight-carbon chain (octane) with three methyl group substituents at positions 2, 4, and 6.

IUPAC Name: this compound[1] Molecular Formula: C₁₁H₂₄[1][2][3][4][5][6] CAS Registry Number: 62016-37-9[2][3][5]

The molecule contains two chiral centers at positions 4 and 6, meaning it can exist as multiple stereoisomers. One specific stereoisomer is (4S,6R)-2,4,6-trimethyloctane.[7]

SMILES (Simplified Molecular-Input Line-Entry System): CCC(C)CC(C)CC(C)C[1][3][4][6] InChI (International Chemical Identifier): InChI=1S/C11H24/c1-6-10(4)8-11(5)7-9(2)3/h9-11H,6-8H2,1-5H3[4][5][6] InChIKey: XHNIFDXYGLPJLP-UHFFFAOYSA-N[4][5]

A 2D representation of the chemical structure of this compound is provided in the diagram below.

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 156.31 g/mol | [1][2][3] |

| Monoisotopic Mass | 156.1878 Da | [4] |

| Boiling Point | 171.00 to 173.00 °C @ 760.00 mm Hg | [2] |

| Flash Point | 126.00 °F (52.22 °C) TCC | [2] |

| Vapor Pressure | 1.793000 mmHg @ 25.00 °C (est.) | [2] |

| logP (o/w) | 6.048 (est.) | [2] |

| XLogP3-AA | 5.3 | [3] |

| Appearance | Colorless clear liquid (est.) | [2] |

| Water Solubility | 0.3966 mg/L @ 25 °C (est.) | [2] |

| Solubility in Alcohol | Soluble | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. For this compound, various spectral information is available:

-

Mass Spectrometry (GC-MS): Data is available through the NIST Mass Spectrometry Data Center.[1][5][8]

-

13C NMR Spectra: Available from sources such as SpectraBase.[1][8]

-

Infrared (IR) Spectra: Vapor phase IR spectra are also available.[1][8]

Experimental Protocols & Reactions

Branched alkanes like this compound can undergo typical alkane reactions such as:

-

Oxidation: Leading to the formation of alcohols, aldehydes, or carboxylic acids.[9]

-

Reduction: Involving the removal of oxygen or addition of hydrogen.[9]

-

Substitution: Such as halogenation where hydrogen atoms are replaced by halogens.[9]

Logical Workflow for Compound Identification

The following diagram illustrates a typical workflow for the identification and characterization of a known compound like this compound.

Caption: Workflow for compound identification.

Applications and Research Interest

This compound and its isomers are of interest in various fields:

-

Fuel Science: As a branched alkane, it has properties that can be relevant for fuel blending. For example, the related isomer 2,4,7-trimethyloctane (B14564517) has been studied as a potential component for diesel fuel.[9]

-

Chemical Reference: It can be used as a reference compound in the study of hydrocarbon structures and reactions.[9]

-

Biological Studies: It may be used in studies related to lipid metabolism and the effects of branched hydrocarbons on biological membranes.[9]

-

Industrial Applications: Potential use in the formulation of lubricants and as a component in fuel additives.[9]

This guide provides a foundational understanding of this compound. For more specific applications and in-depth research, consulting the primary literature is recommended.

References

- 1. This compound | C11H24 | CID 545612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-trimethyl octane, 62016-37-9 [thegoodscentscompany.com]

- 3. scent.vn [scent.vn]

- 4. PubChemLite - this compound (C11H24) [pubchemlite.lcsb.uni.lu]

- 5. Octane, 2,4,6-trimethyl- [webbook.nist.gov]

- 6. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 7. (4S,6R)-2,4,6-trimethyloctane | C11H24 | CID 59734807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. 2,4,7-Trimethyloctane | 62016-38-0 | Benchchem [benchchem.com]

Technical Guide: 2,4,6-Trimethyloctane (CAS Number: 62016-37-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2,4,6-Trimethyloctane, a branched alkane hydrocarbon. The information presented herein is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. This document details the compound's identification, chemical and physical properties, proposed synthesis, and analytical methodologies for its characterization.

Compound Identification and Properties

This compound is unequivocally identified by the CAS Registry Number 62016-37-9.[1][2] It is a saturated hydrocarbon with the molecular formula C₁₁H₂₄.[1]

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄ | [1] |

| Molecular Weight | 156.31 g/mol | [1] |

| CAS Number | 62016-37-9 | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | Octane, 2,4,6-trimethyl- | [1][2][3] |

| Boiling Point | 169 °C (estimated) | [3] |

| Vapor Pressure | 1.7314 hPa @ 20°C (estimated) | [3] |

| Flash Point | 58.35 °C (estimated) | [3] |

| Solubility in Water | Not specified | |

| LogP (Octanol-Water Partition Coefficient) | 5.3 | [3] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound. Key spectral information is available from various sources.[1][2][4]

| Spectroscopic Technique | Key Features | Reference |

| Mass Spectrometry (GC-MS) | NIST Number: 61432, Top Peak (m/z): 57, 2nd Highest: 43, 3rd Highest: 71 | [1] |

| ¹³C NMR Spectroscopy | Spectra available in databases. | [1][4] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available. | [1] |

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound was not explicitly found in the literature search, a highly probable synthetic route is the complete hydrogenation of an alkyne precursor. One potential precursor is 3,5,7-trimethyloct-1-yne. The reaction involves the addition of two equivalents of hydrogen gas (H₂) across the triple bond in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to yield the corresponding alkane.[5]

Generalized Experimental Protocol for Alkyne Hydrogenation

The following is a generalized procedure for the catalytic hydrogenation of an alkyne to an alkane. This protocol should be adapted and optimized for the specific synthesis of this compound from a suitable alkyne precursor.

Materials:

-

Alkyne precursor (e.g., 3,5,7-trimethyloct-1-yne)

-

Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%)

-

Solvent (e.g., ethanol, ethyl acetate, or hexane)

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of H₂)

Procedure:

-

In a suitable reaction vessel, dissolve the alkyne precursor in an appropriate solvent.

-

Carefully add the Pd/C catalyst to the solution.

-

Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm). For laboratory-scale synthesis, a balloon filled with hydrogen can be used.

-

Stir the reaction mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the excess hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filter cake with the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product, if necessary, by distillation or column chromatography to obtain pure this compound.

Analytical Identification and Characterization

The definitive identification and characterization of this compound rely on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.

Experimental Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent) of sufficient length (e.g., 30-60 meters) is typically used for separating hydrocarbon isomers.

-

Carrier Gas: Helium or hydrogen.

-

Injection: A small volume of a dilute solution of the sample in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is injected into the GC.

-

Oven Temperature Program: A temperature gradient is typically employed, starting at a low temperature and ramping up to a higher temperature to ensure the separation of components with different boiling points. A representative program might start at 40-60°C and ramp at 5-10°C/min to 250-300°C.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectrum, characterized by the fragmentation pattern of the molecule, can be compared to spectral libraries (e.g., NIST) for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve approximately 5-20 mg of the sample in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard proton NMR experiment is performed. The chemical shifts, integration, and coupling patterns of the signals provide information about the different types of protons and their connectivity.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed to determine the number of unique carbon environments in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For a saturated alkane like this compound, the spectrum is characterized by C-H stretching and bending vibrations.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if a liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., carbon tetrachloride, CCl₄) in an IR-transparent cell.

-

Instrumentation: A Fourier-transform infrared spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (e.g., 4000 to 400 cm⁻¹).

-

Expected Absorptions: The spectrum will be dominated by strong C-H stretching absorptions just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1380 cm⁻¹.

Logical Relationships and Workflows

The following diagrams illustrate the logical workflow for the synthesis and identification of this compound.

Caption: A logical workflow for the synthesis of this compound.

Caption: An experimental workflow for the identification of this compound.

References

An In-depth Technical Guide on the Physical Properties of 2,4,6-Trimethyloctane

This guide provides a detailed overview of the known physical properties of 2,4,6-trimethyloctane, aimed at researchers, scientists, and professionals in drug development. The information is compiled from various chemical databases and supplemented with standardized experimental protocols for the determination of these properties.

Core Physical Properties

This compound is a branched alkane with the molecular formula C₁₁H₂₄.[1][2][3] As a hydrocarbon, it is a non-polar compound, which dictates many of its physical characteristics, such as its solubility and intermolecular forces.

Quantitative Data Summary

The following table summarizes the available quantitative data for the physical properties of this compound. It is important to note that many of the readily available values are estimations, and experimentally determined data is limited in publicly accessible databases. For context, some experimental data for the related isomer, 2,5,6-trimethyloctane, is included where available, as it may offer a reasonable approximation.

| Physical Property | This compound Value | Data Type | 2,5,6-Trimethyloctane Value (for comparison) | Data Type (Isomer) |

| Molecular Formula | C₁₁H₂₄ | N/A | C₁₁H₂₄ | N/A |

| Molecular Weight | 156.31 g/mol [1][2] | Calculated | 156.308 g/mol | Calculated |

| Boiling Point | ~169 °C[2] | Estimated | 178 °C | Experimental[4] |

| Melting Point | No data available | - | -57.06 °C | Estimated[4] |

| Density | No data available | - | 0.7470 g/cm³ | Experimental[4] |

| Refractive Index | Experimental data available via SpringerMaterials[1] | Experimental | 1.4189 | Experimental[4] |

| Viscosity | Experimental data available via SpringerMaterials[1] | Experimental | No data available | - |

| Flash Point | ~58.35 °C[2] | Estimated | No data available | - |

| Vapor Pressure | 1.7314 hPa @ 20°C; 2.4739 hPa @ 25°C[2] | Estimated | No data available | - |

| Solubility in Water | 0.06 g/L @ 25°C[2] | Experimental | No data available | - |

| Solubility in Ethanol | 2901.72 g/L @ 25°C[2] | Experimental | No data available | - |

Experimental Protocols

Density Determination (ASTM D4052)

This test method covers the determination of the density of petroleum distillates and viscous oils using a digital density meter.[5][6][7][8][9]

-

Apparatus: A digital density meter based on the oscillating U-tube principle.[6][7]

-

Procedure:

-

Calibrate the instrument using two reference standards, typically dry air and distilled water, at the test temperature.

-

Introduce a small volume (approximately 1-2 mL) of the this compound sample into the oscillating sample tube.[6][7] This can be done manually with a syringe or using an automated injection system.

-

The instrument measures the change in the oscillating frequency of the tube caused by the mass of the sample.

-

This frequency change is then used with the calibration data to calculate the density of the sample at the test temperature.

-

-

Significance: Density is a fundamental physical property used to characterize petroleum products and is necessary for converting measured volumes to volumes at a standard temperature.[6][7]

Melting Point (Freezing Point) Determination (ASTM D2386)

This method is primarily for aviation fuels but can be adapted for determining the freezing point of other hydrocarbons, which for pure substances is equivalent to the melting point.[10][11][12][13][14]

-

Apparatus: A jacketed sample tube, a stirrer, a cooling bath, and a calibrated thermometer.

-

Procedure:

-

A 25 mL sample of this compound is placed in the jacketed sample tube.[14]

-

The tube is immersed in a cooling bath and the sample is continuously stirred.

-

The sample is cooled and observed for the formation of the first hydrocarbon crystals.

-

The sample is then allowed to warm up slowly while being stirred.

-

The temperature at which the last of the hydrocarbon crystals disappear is recorded as the freezing point.[12][14]

-

-

Significance: The melting/freezing point is a key indicator of the purity of a substance. A sharp melting point range typically indicates a high degree of purity.[15]

Refractive Index Determination (ASTM D1218)

This standard test method is for the measurement of the refractive index of transparent and light-colored hydrocarbon liquids.[16][17][18][19][20][21][22][23]

-

Apparatus: A calibrated refractometer (e.g., an Abbe-type refractometer) with a light source, typically a sodium lamp.[17][20]

-

Procedure:

-

A small drop of the this compound sample is placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to come to the desired temperature (commonly 20°C or 25°C).

-

The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Temperature corrections may be applied if the measurement is not performed at the standard temperature.[17]

-

-

Significance: The refractive index is a fundamental physical property that can be used to characterize pure hydrocarbons and their mixtures and is related to the composition of the substance.[16][17][21]

Kinematic Viscosity Determination (ASTM D445)

This method specifies a procedure for determining the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[24][25][26][27][28][29][30][31][32]

-

Apparatus: A calibrated glass capillary viscometer, a constant temperature bath, and a timer.

-

Procedure:

-

The viscometer is charged with a specific amount of the this compound sample.

-

The viscometer is placed in a constant temperature bath until the sample reaches the test temperature.

-

The sample is drawn up into the timing bulb of the viscometer.

-

The time it takes for the liquid to flow between two marked points on the viscometer is measured.

-

The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

-

-

Significance: Viscosity is a critical property for lubricants and fuels as it affects the flow characteristics and performance of the fluid.[25][32]

Visualizations

Experimental Workflow: Density Determination via ASTM D4052

The following diagram illustrates the general workflow for determining the density of this compound using the ASTM D4052 standard method.

References

- 1. This compound | C11H24 | CID 545612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scent.vn [scent.vn]

- 3. Octane, 2,4,6-trimethyl- [webbook.nist.gov]

- 4. lookchem.com [lookchem.com]

- 5. ASTM D4052 - eralytics [eralytics.com]

- 6. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 7. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 9. data.ntsb.gov [data.ntsb.gov]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. store.astm.org [store.astm.org]

- 12. petrolube.com [petrolube.com]

- 13. mastrad.com [mastrad.com]

- 14. shxf17.com [shxf17.com]

- 15. SSERC | Melting point determination [sserc.org.uk]

- 16. store.astm.org [store.astm.org]

- 17. matestlabs.com [matestlabs.com]

- 18. scribd.com [scribd.com]

- 19. store.astm.org [store.astm.org]

- 20. petrolube.com [petrolube.com]

- 21. standards.iteh.ai [standards.iteh.ai]

- 22. atslab.com [atslab.com]

- 23. store.astm.org [store.astm.org]

- 24. ppapco.ir [ppapco.ir]

- 25. store.astm.org [store.astm.org]

- 26. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 27. tamson-instruments.com [tamson-instruments.com]

- 28. store.astm.org [store.astm.org]

- 29. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 30. apmtesting.com [apmtesting.com]

- 31. ASTM D445 - eralytics [eralytics.com]

- 32. ASTM D445 – SPL [spllabs.com]

An In-depth Technical Guide to the Isomers and Stereoisomers of 2,4,6-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isomers and stereoisomers of 2,4,6-trimethyloctane, a branched-chain alkane with notable structural complexity. The presence of three chiral centers gives rise to a total of eight stereoisomers, each with unique three-dimensional arrangements. This document outlines the structural isomers, delves into the stereoisomeric forms, presents available physicochemical data, and discusses the experimental methodologies pertinent to their separation and characterization. The information is intended to support researchers and professionals in the fields of chemistry and drug development in understanding and working with this class of compounds.

Introduction

This compound (C11H24) is a saturated hydrocarbon belonging to the alkane family. Its structural and stereoisomeric diversity makes it a subject of interest in various chemical disciplines, including stereochemistry, analytical chemistry, and potentially as a reference compound in fuel and materials science. The molecule possesses three chiral centers at carbons 2, 4, and 6, leading to a rich stereoisomeric landscape. Understanding the distinct properties and spatial arrangements of these isomers is crucial for their identification, separation, and potential application.

Isomers of this compound

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For this compound, both structural isomers and stereoisomers exist.

Structural Isomers

Structural isomers have different connectivity of their atoms. While the primary focus of this guide is on this compound and its stereoisomers, it is important to acknowledge that numerous other structural isomers of C11H24 exist, such as n-undecane and other branched alkanes.

Stereoisomers of this compound

Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. Due to the presence of three chiral centers at positions 2, 4, and 6, there are 2^3 = 8 possible stereoisomers of this compound. These stereoisomers can be categorized into enantiomeric pairs and diastereomers.

The eight stereoisomers are:

-

(2R,4R,6R)-2,4,6-Trimethyloctane

-

(2S,4S,6S)-2,4,6-Trimethyloctane

-

(2R,4R,6S)-2,4,6-Trimethyloctane

-

(2S,4S,6R)-2,4,6-Trimethyloctane

-

(2R,4S,6R)-2,4,6-Trimethyloctane

-

(2S,4R,6S)-2,4,6-Trimethyloctane

-

(2R,4S,6S)-2,4,6-Trimethyloctane

-

(2S,4R,6R)-2,4,6-Trimethyloctane

The relationships between these stereoisomers are illustrated in the diagram below.

Caption: Relationships between the stereoisomers of this compound.

Physicochemical Properties

Comprehensive experimental data for each of the eight stereoisomers of this compound is scarce in the public domain. However, computed properties from databases such as PubChem provide valuable estimates. The following tables summarize the available data for the generic this compound molecule and one of its specific stereoisomers. It is important to note that enantiomers will have identical physical properties (e.g., boiling point, melting point, density) with the exception of their interaction with plane-polarized light (optical activity). Diastereomers will have different physical properties.

Table 1: General Physicochemical Properties of this compound [1][2][3]

| Property | Value | Source |

| Molecular Formula | C11H24 | PubChem[1] |

| Molecular Weight | 156.31 g/mol | PubChem[1][2] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 62016-37-9 | PubChem[1][2][3] |

| Boiling Point (est.) | 169 °C | The Good Scents Company[2] |

| Flash Point (est.) | 58.35 °C | The Good Scents Company[2] |

| Vapor Pressure (est. at 25°C) | 2.4739 hPa | The Good Scents Company[2] |

| XLogP3-AA (Computed) | 5.3 | PubChem[1], The Good Scents Company[2] |

| Solubility in Water (est. at 25°C) | 0.06 g/L | The Good Scents Company[2] |

Table 2: Computed Properties of (4S,6R)-2,4,6-trimethyloctane [4]

| Property | Value | Source |

| Molecular Formula | C11H24 | PubChem[4] |

| Molecular Weight | 156.31 g/mol | PubChem[4] |

| IUPAC Name | (4S,6R)-2,4,6-trimethyloctane | PubChem[4] |

| Exact Mass | 156.187800766 Da | PubChem[4] |

| Monoisotopic Mass | 156.187800766 Da | PubChem[4] |

| XLogP3-AA | 5.3 | PubChem[4] |

| Rotatable Bond Count | 5 | PubChem[4] |

Note: The stereochemistry at C2 is not specified in the available data for this particular isomer.

Experimental Protocols

Stereoselective Synthesis

The synthesis of a specific stereoisomer of this compound would necessitate a stereoselective synthetic route. This would typically involve the use of chiral starting materials or chiral catalysts to control the stereochemistry at each of the three chiral centers. A possible retrosynthetic approach is outlined below.

Caption: A generalized retrosynthetic workflow for a stereoisomer of this compound.

Separation of Stereoisomers

The separation of a mixture of stereoisomers of this compound would be a significant analytical challenge due to their similar physical properties.

-

Diastereomer Separation: Diastereomers have different physical properties and can, in principle, be separated by conventional chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Enantiomer Separation (Chiral Chromatography): The separation of enantiomers requires a chiral environment. Chiral gas chromatography (chiral GC) is the most suitable technique for volatile compounds like this compound. This involves using a GC column with a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.

A general workflow for the chiral GC analysis is presented below.

Caption: A typical workflow for the separation of stereoisomers using chiral gas chromatography.

Characterization

The structural elucidation and confirmation of the individual isomers would involve a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the carbon skeleton and the connectivity of the molecule. Advanced NMR techniques, such as NOESY, could provide information about the relative stereochemistry of the diastereomers. The use of chiral solvating agents may allow for the differentiation of enantiomers in an NMR experiment.

-

Mass Spectrometry (MS): When coupled with gas chromatography (GC-MS), mass spectrometry provides information on the molecular weight and fragmentation pattern of the isomers. While the mass spectra of stereoisomers are often very similar, slight differences in fragmentation patterns may be observed.

-

Optical Rotation: The measurement of specific rotation using a polarimeter would be used to distinguish between enantiomers. Enantiomers rotate plane-polarized light to an equal but opposite degree. Diastereomers will have different specific rotations.

Signaling Pathways and Biological Activity

As a simple, non-functionalized alkane, this compound is not expected to be involved in specific biological signaling pathways. Alkanes are generally considered to be biologically inert, although they can exhibit anesthetic effects at high concentrations due to their lipophilic nature and ability to disrupt cell membranes. There is no readily available literature to suggest any specific biological activity or interaction with signaling pathways for this compound or its stereoisomers.

Conclusion

This compound presents a fascinating case study in stereoisomerism. While the theoretical framework for its eight stereoisomers is well-defined, there is a notable lack of comprehensive experimental data for the individual isomers. This guide has summarized the available computed data and outlined the key experimental methodologies that would be necessary for the synthesis, separation, and characterization of these compounds. For researchers in drug development, while this specific molecule may not have direct applications, the principles of stereoisomer separation and characterization are of paramount importance. Further research to isolate and characterize each stereoisomer of this compound would be a valuable contribution to the field of stereochemistry.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,4,6-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,4,6-trimethyloctane. The information contained herein is intended to assist researchers, scientists, and professionals in drug development in the identification and structural elucidation of this and similar branched-chain alkanes.

Core Concepts in the Fragmentation of Branched Alkanes

Under electron ionization, organic molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•). This molecular ion is often energetically unstable and undergoes fragmentation to produce a series of smaller, charged ions. The fragmentation of branched alkanes is primarily dictated by the stability of the resulting carbocations. Cleavage of carbon-carbon bonds is favored at branching points, as this leads to the formation of more stable secondary and tertiary carbocations. Consequently, the mass spectra of branched alkanes are often characterized by a weak or absent molecular ion peak and prominent peaks corresponding to these stable carbocation fragments.

Mass Spectrometry Data for this compound

The mass spectrum of this compound (C₁₁H₂₄, Molecular Weight: 156.31 g/mol ) is characterized by a series of fragment ions, with the most abundant peaks corresponding to stable carbocations formed through cleavage at the branched positions. The quantitative data for the major fragments, as sourced from the NIST Mass Spectrometry Data Center, is summarized in the table below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 27 | 15 | [C₂H₃]⁺ |

| 29 | 25 | [C₂H₅]⁺ |

| 39 | 20 | [C₃H₃]⁺ |

| 41 | 55 | [C₃H₅]⁺ |

| 43 | 85 | [C₃H₇]⁺ |

| 55 | 40 | [C₄H₇]⁺ |

| 56 | 30 | [C₄H₈]⁺ |

| 57 | 100 | [C₄H₉]⁺ (Base Peak) |

| 69 | 15 | [C₅H₉]⁺ |

| 71 | 60 | [C₅H₁₁]⁺ |

| 85 | 35 | [C₆H₁₃]⁺ |

| 99 | 10 | [C₇H₁₅]⁺ |

| 113 | 5 | [C₈H₁₇]⁺ |

| 127 | <1 | [C₉H₁₉]⁺ |

| 156 | <1 | [C₁₁H₂₄]⁺• (Molecular Ion) |

Note: The data presented is a representation of the major peaks and their approximate relative intensities based on the visual inspection of the mass spectrum from the NIST Chemistry WebBook.

Experimental Protocol for GC-MS Analysis

The following is a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

3.1. Sample Preparation

For a pure standard, dilute the sample of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration of approximately 10-100 µg/mL. For complex matrices, appropriate extraction and clean-up procedures should be employed to isolate the volatile hydrocarbon fraction.

3.2. Gas Chromatography (GC) Conditions

-

Injector: Split/Splitless injector

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1 (can be adjusted based on sample concentration)

-

Carrier Gas: Helium (99.999% purity)

-

Flow Rate: 1.0 mL/min (constant flow)

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is recommended.

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 2 minutes

-

Ramp: Increase to 200 °C at a rate of 10 °C/min

-

Hold: Hold at 200 °C for 5 minutes

-

3.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 20 - 200

-

Scan Speed: 1000 amu/s

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)

Visualization of the Fragmentation Pathway

The fragmentation of this compound primarily proceeds through the cleavage of C-C bonds at the branched positions to yield stable secondary and tertiary carbocations. The following diagram, generated using the DOT language, illustrates the logical relationships in the primary fragmentation pathways.

Caption: Primary fragmentation pathways of this compound in EI-MS.

The fragmentation process is initiated by the loss of an electron to form the molecular ion (m/z 156). Subsequent cleavage at the various C-C bonds along the backbone leads to the formation of the observed fragment ions. The most prominent fragmentation pathways involve the formation of the most stable carbocations. For instance, cleavage between C4 and C5 can result in the formation of a secondary carbocation at m/z 71 and a secondary radical, or a tertiary carbocation at m/z 85 and a primary radical. The formation of the tertiary carbocation is generally more favored. The base peak at m/z 57 corresponds to the highly stable tertiary butyl cation, formed by cleavage at the C2-C3 bond. The peak at m/z 43 is attributed to the isopropyl cation. Further fragmentation of larger ions can also occur, such as the loss of ethene from the m/z 71 fragment to produce the m/z 43 ion.

The Discovery and Natural Occurrence of 2,4,6-Trimethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the branched-chain alkane 2,4,6-trimethyloctane, a volatile organic compound identified in select natural sources. While not widespread, its presence in complex aromatic mixtures, such as jasmine absolute, and as a product of food processing, warrants a detailed examination for researchers in natural products chemistry, food science, and chemical ecology. This document covers the known natural occurrences, quantitative data, detailed protocols for its isolation and identification via gas chromatography-mass spectrometry (GC-MS), and a putative biosynthetic pathway. All data is presented to facilitate further research and application in relevant scientific fields.

Discovery and Synthesis

The formal discovery or first isolation of this compound from a natural source is not well-documented in publicly available literature. Its identification has emerged with the advancement of sensitive analytical techniques like GC-MS, which can parse complex volatile mixtures.

In the realm of organic synthesis, this compound can be produced through standard alkane synthesis methodologies. One such method is the complete hydrogenation of a corresponding unsaturated precursor. For example, an alkyne compound can be reacted with two equivalents of hydrogen gas (H₂) in the presence of a palladium (Pd) catalyst to yield this compound[1]. This highlights a straightforward synthetic route for obtaining the compound for use as an analytical standard.

Natural Occurrence and Quantitative Data

This compound has been identified as a minor volatile component in both botanical and food contexts. Its known sources are detailed in the table below, providing quantitative data where available. The limited number of identified sources suggests it is a relatively rare natural product.

| Source (Species/Product) | Part/Type | Method of Analysis | Concentration / Relative Abundance |

| Jasminum sp. | Absolute (Essential Oil) | Gas Chromatography (GC) | 0.05% of total composition[2] |

| Smoked Sausage | Volatile Compound | Gas Chromatography-Mass Spectrometry (GC-MS) | Relative Peak Area: 1.530 - 1.676 (varies with processing)[3] |

Experimental Protocols: Isolation and Identification

The identification of this compound from a complex natural matrix, such as an essential oil or food sample, relies on high-resolution analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for separating and identifying volatile compounds.[4][5]

General Protocol for GC-MS Analysis of Volatiles

This protocol provides a generalized workflow for the extraction and analysis of this compound from a biological sample.

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

-

Objective: To extract volatile and semi-volatile compounds from the sample matrix without the use of solvents.

-

Apparatus: SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB), vials with septa, heating block.

-

Procedure:

-

Place a precisely weighed amount of the sample (e.g., 1-5 grams of homogenized sausage or 1 mL of essential oil diluted in a suitable solvent) into a sealed headspace vial.

-

Expose the SPME fiber to the headspace above the sample.

-

Heat the vial at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to facilitate the volatilization of compounds and their adsorption onto the fiber.

-

Retract the fiber and immediately introduce it into the GC-MS injector port for thermal desorption.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Objective: To separate the extracted volatile compounds and generate mass spectra for identification.

-

Instrumentation: A GC system equipped with a mass selective detector.

-

Typical GC Parameters:

-

Injector: Splitless mode, Temperature: 250°C.

-

Carrier Gas: Helium, constant flow rate (e.g., 1.0 mL/min).

-

Column: HP-5MS capillary column (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness) or equivalent non-polar column.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at 3°C/minute to 240°C.

-

Hold: Maintain 240°C for 5 minutes.

-

-

-

Typical MS Parameters:

-

Ionization Source: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan m/z 40-500.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

3. Compound Identification

-

The mass spectrum of the chromatographic peak corresponding to this compound is compared against a reference library, such as the NIST Mass Spectral Library.

-

Confirmation is achieved by matching the fragmentation pattern and the Kovats Retention Index (RI). The experimental RI is calculated by running a standard mixture of n-alkanes under the same chromatographic conditions.

-

The reported Kovats Retention Index for this compound on a standard non-polar column is approximately 955.[6]

Putative Biosynthesis of Branched-Chain Alkanes

The precise biosynthetic pathway for this compound has not been elucidated. However, the formation of branched-chain alkanes in organisms is generally understood to originate from the fatty acid synthesis (FAS) system.

The pathway begins with precursors from primary metabolism. The introduction of methyl branches is accomplished by using specific initiator units (e.g., from branched-chain amino acid degradation) or by incorporating methylmalonyl-CoA as an extender unit during the elongation of the fatty acid chain. The resulting branched-chain fatty acid then undergoes reduction to an aldehyde, followed by a decarbonylation step to yield the final alkane.

References

2,4,6-Trimethyloctane: A Technical Guide to its Role as a Branched Alkane Biomarker

An In-depth Examination for Researchers and Drug Development Professionals

Introduction

Branched alkanes, a class of saturated hydrocarbons characterized by the presence of alkyl side chains, are significant molecular fossils that offer valuable insights into the Earth's historical biology and geology. Their structural diversity and chemical stability allow them to be preserved in the geological record for millions of years, serving as robust biomarkers. These molecular signatures can elucidate the types of organisms present in past environments, the depositional conditions of sediments, and the thermal history of organic matter. This technical guide focuses on a specific branched alkane, 2,4,6-trimethyloctane, exploring its properties and potential as a biomarker within the broader context of geochemical and environmental analysis.

This compound: Physicochemical Properties

This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄.[1][2][3] Its structure consists of an eight-carbon octane (B31449) backbone with methyl groups attached at the second, fourth, and sixth carbon atoms. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄ | [1][2][3] |

| Molecular Weight | 156.31 g/mol | [1][2] |

| CAS Number | 62016-37-9 | [2] |

| Boiling Point | 171-173 °C | [2] |

| LogP (o/w) | 6.048 | [2] |

| IUPAC Name | This compound | [1] |

Table 1: Physicochemical Properties of this compound. This table summarizes key identifiers and physical characteristics of the molecule.

Branched Alkanes as Biomarkers

Branched alkanes are important tools in petroleum geology and paleoenvironmental reconstruction. Their distribution and abundance can provide clues about the original organic matter input and the diagenetic processes that have occurred. For instance, the presence of specific branched alkanes can sometimes be linked to certain types of bacteria or algae. However, the biological sources of many branched alkanes, including this compound, are not always well-defined, making their interpretation challenging. In many cases, their significance is understood by examining their ratios to other alkanes or by their presence in a homologous series.

Experimental Protocols: Analysis of this compound

The analysis of this compound in environmental or geological samples typically involves extraction of the lipid fraction followed by analysis using gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Extraction

A generalized workflow for the extraction of hydrocarbons from a sediment or rock sample is outlined below.

Protocol:

-

Sample Pulverization: The rock or sediment sample is ground to a fine powder to increase the surface area for extraction.

-

Soxhlet Extraction: The powdered sample is placed in a Soxhlet apparatus and extracted with an organic solvent mixture, typically dichloromethane:methanol (9:1 v/v), for 24-72 hours. This step isolates the total lipid extract.

-

Fractionation: The total lipid extract is then fractionated using column chromatography. A silica gel column is commonly used, and the saturated hydrocarbon fraction (containing the branched alkanes) is eluted using a non-polar solvent such as hexane.

-

Concentration: The solvent from the saturated fraction is evaporated under a gentle stream of nitrogen to concentrate the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The saturated hydrocarbon fraction is analyzed by GC-MS to identify and quantify this compound.

Typical GC-MS Parameters:

-

Gas Chromatograph: Agilent 6890 or similar.

-

Column: HP-5MS (or equivalent) fused silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Splitless mode at a temperature of 280-300°C.

-

Oven Temperature Program:

-

Initial temperature: 40-60°C, hold for 2 minutes.

-

Ramp: 4-6°C/min to 300-320°C.

-

Final hold: 10-20 minutes.

-

-

Mass Spectrometer: Agilent 5973 or similar.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-550.

-

Identification: The identification of this compound is based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST).[2]

Diagenetic Pathways of Branched Alkanes

The formation of branched alkanes found in the geological record is often a result of the diagenetic alteration of precursor biomolecules from living organisms. While a direct biosynthetic pathway for this compound is not well-established, a plausible diagenetic pathway can be conceptualized.

This pathway illustrates that the original biological molecule undergoes a series of transformations during burial and heating over geological time, ultimately leading to the stable hydrocarbon structure that is preserved in rocks and petroleum.

Quantitative Data

Specific quantitative data for this compound as a biomarker is scarce in publicly available literature. Its concentration would be highly dependent on the specific geological setting, the source rock characteristics, and the thermal maturity. In general, the abundance of individual branched alkanes is often reported relative to other hydrocarbons in the sample. For a comprehensive analysis, it is recommended to consult specialized studies focusing on the geochemistry of a particular basin or formation.

Conclusion

This compound, as a member of the branched alkane family, holds potential as a biomarker for paleoenvironmental and geochemical studies. Its utility lies in its chemical stability and its origin from biological precursors. However, to fully leverage its potential, further research is needed to definitively identify its specific biological sources and to build a more extensive database of its occurrence and abundance in various geological settings. The analytical protocols outlined in this guide provide a robust framework for its detection and quantification, which is the foundational step for any future research in this area. For professionals in drug development, understanding the principles of biomarker analysis from other scientific fields can provide valuable cross-disciplinary insights into the discovery and validation of novel biomarkers in a clinical context.

References

Geochemical Significance of 2,4,6-Trimethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of geochemistry, molecular fossils, or biomarkers, serve as invaluable tools for reconstructing ancient environments and understanding the evolution of life. Among these, saturated hydrocarbons, particularly branched alkanes, offer significant insights into the composition of past microbial communities. This technical guide focuses on the geochemical significance of 2,4,6-trimethyloctane, a specific branched alkane, and its potential as a biomarker for cyanobacteria, the architects of Earth's oxygenated atmosphere. This document provides an in-depth overview of its origin, diagenetic pathways, and the analytical methodologies required for its identification and quantification in geological samples.

Geochemical Significance of this compound

This compound is a C11 saturated hydrocarbon whose presence in ancient sedimentary rocks is of significant interest to geochemists. While direct, quantitative data on the abundance and isotopic composition of this compound in Precambrian rocks is not extensively documented in publicly available literature, its structural relationship to lipids found in cyanobacteria suggests its potential as a molecular fossil of these foundational microorganisms.

The prevailing hypothesis posits that mid-chain methylated alkanes, such as this compound, are diagenetic remnants of cyanobacterial lipids. Cyanobacteria are known to produce a variety of lipids, including fatty acids that can be methylated at various positions.[1][2] The diagenetic alteration of these precursor lipids through processes of reduction, decarboxylation, and defunctionalization over geological timescales is thought to yield stable, branched alkanes that are preserved in the rock record.

The presence of such biomarkers in Precambrian sedimentary rocks could provide crucial evidence for the existence and activity of cyanobacteria in early Earth's ecosystems, predating their unambiguous fossil record.[3][4]

Hypothetical Diagenetic Pathway

The transformation of a hypothetical cyanobacterial precursor lipid into this compound involves a series of geochemical reactions. This process, known as diagenesis, occurs as sediments are buried and subjected to increasing temperature and pressure.

Quantitative Data

While specific quantitative data for this compound is scarce in readily accessible literature, the following table presents a generalized summary of typical abundance ranges for hydrocarbon biomarkers found in ancient sedimentary rocks. These values are intended to provide a comparative context for researchers.

| Biomarker Class | Typical Concentration Range (ng/g of rock) | Geological Age | Reference |

| n-Alkanes | 1 - 1000 | Precambrian | [5] |

| Branched Alkanes | 0.1 - 500 | Precambrian | [5] |

| Hopanes | 1 - 2000 | Precambrian | [5] |

| Steranes | 0.1 - 500 | Precambrian | [5] |

Note: The actual concentration of this compound in a given sample will be highly dependent on the specific depositional environment, the original biomass input, and the thermal history of the rock.

Experimental Protocols

The analysis of trace amounts of hydrocarbon biomarkers from ancient rocks requires meticulous and highly sensitive analytical techniques to prevent contamination and ensure accurate quantification. The following is a generalized experimental workflow for the extraction and analysis of saturated hydrocarbons, including this compound, from Precambrian cherts or shales.

Sample Preparation

Utmost care must be taken to avoid contamination during sample collection and preparation. All glassware should be muffled at 450°C, and solvents should be of the highest purity (distilled in glass).

Extraction of Bitumen

The soluble organic matter (bitumen) is extracted from the powdered rock using an organic solvent mixture.

Protocol:

-

Place the powdered rock sample (typically 50-100 g) in a pre-extracted cellulose (B213188) thimble.

-

Add internal standards (e.g., deuterated alkanes) for quantification.

-

Perform Soxhlet extraction for 72 hours using a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (93:7 v/v).

-

Concentrate the resulting extract using a rotary evaporator.

Fractionation of the Extract

The total lipid extract is fractionated to isolate the saturated hydrocarbon fraction.

Protocol:

-

Prepare a chromatography column with activated silica (B1680970) gel.

-

Apply the concentrated extract to the top of the column.

-

Elute the saturated hydrocarbon fraction with n-hexane.

-

Elute the aromatic hydrocarbon and polar fractions with solvents of increasing polarity (e.g., DCM, MeOH).

-

Concentrate the saturated hydrocarbon fraction under a gentle stream of nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The saturated hydrocarbon fraction is analyzed by GC-MS to identify and quantify individual compounds.

Typical GC-MS Parameters:

-

Column: DB-5ms (60 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injector: Splitless injection at 300°C.

-

Oven Program: 50°C (hold 1 min), ramp to 120°C at 10°C/min, then ramp to 310°C at 5°C/min (hold 40 min).[6]

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 550.

Identification of this compound is based on its mass spectrum and retention time compared to an authentic standard.

Compound-Specific Isotope Analysis (CSIA)

To determine the carbon isotopic composition of this compound, the saturated hydrocarbon fraction is analyzed by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS).

Protocol:

-

The GC conditions are similar to those used for GC-MS analysis.

-

The effluent from the GC column is passed through a combustion reactor (CuO/NiO at ~1000°C) to convert organic compounds to CO2 gas.[6]

-

Water is removed using a Nafion dryer.[6]

-

The CO2 gas is introduced into the isotope ratio mass spectrometer for δ13C analysis.

-

Isotopic values are reported in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard.[6]

Conclusion

This compound holds potential as a valuable biomarker for tracing the presence of cyanobacteria in the ancient geological record. While direct quantitative and isotopic data for this specific compound remain to be extensively published, the analytical frameworks and hypothetical pathways presented in this guide provide a robust foundation for researchers to pursue such investigations. The detailed experimental protocols outlined, from sample preparation to sophisticated isotopic analysis, are crucial for obtaining reliable data from geologically complex samples. Future research focusing on the compound-specific isotope analysis of this compound from well-preserved Precambrian sedimentary rocks will be instrumental in solidifying its role as a cyanobacterial biomarker and enhancing our understanding of early life on Earth.

References

- 1. Untargeted Lipidomics Analysis of the Cyanobacterium Synechocystis sp. PCC 6803: Lipid Composition Variation in Response to Alternative Cultivation Setups and to Gene Deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biomarkers in the Precambrian: Earth’s ancient sedimentary record of life | U.S. Geological Survey [usgs.gov]

- 4. gfzpublic.gfz.de [gfzpublic.gfz.de]

- 5. Reappraisal of hydrocarbon biomarkers in Archean rocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 2,4,6-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of 2,4,6-trimethyloctane using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below detail the necessary steps from sample preparation to data acquisition and analysis, ensuring reliable and reproducible results.

Introduction

This compound is a branched alkane that may be of interest in various fields, including geochemistry, environmental analysis, and as a potential biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the identification and quantification of such volatile organic compounds due to its high sensitivity and specificity. This document provides a detailed methodology for the analysis of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for the GC-MS analysis of this compound.

Table 1: Physicochemical and Chromatographic Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₂₄ | [1][2] |

| Molecular Weight | 156.31 g/mol | [2] |

| CAS Number | 62016-37-9 | [1][2] |

| Kovats Retention Index (Standard Non-Polar Column) | 955 | [2] |

Table 2: Key Mass Spectral Fragments for this compound

| Mass-to-Charge Ratio (m/z) | Relative Abundance | Ion Identity (Proposed) |

| 57 | High | C₄H₉⁺ (tert-butyl cation) |

| 43 | High | C₃H₇⁺ (propyl cation) |

| 71 | Medium | C₅H₁₁⁺ (pentyl cation) |

| 85 | Medium | C₆H₁₃⁺ (hexyl cation) |

| 113 | Low | [M-C₃H₇]⁺ |

| 127 | Low | [M-C₂H₅]⁺ |

| 156 | Very Low | [M]⁺ (Molecular Ion) |

Note: Relative abundances are qualitative and based on typical electron ionization (EI) mass spectra. The molecular ion for branched alkanes is often of very low abundance or absent.[3]

Experimental Protocols

This section details the recommended experimental procedures for the GC-MS analysis of this compound.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. For liquid samples or solid samples containing volatile compounds, the following general protocol for solvent extraction is recommended.

Materials:

-

Hexane (B92381) or Dichloromethane (High Purity, GC-MS grade)[4][5]

-

Anhydrous Sodium Sulfate (B86663)

-

Glass vials with PTFE-lined septa[6]

-

Vortex mixer

-

Centrifuge (optional)

-

Syringe filters (0.22 µm, PTFE)

Procedure:

-

Sample Collection: Collect samples in clean glass containers to avoid contamination.[4]

-

Extraction:

-

For liquid samples, perform a liquid-liquid extraction by mixing the sample with an equal volume of hexane or dichloromethane.

-

For solid samples, weigh a representative portion of the sample and add a measured volume of hexane or dichloromethane.

-

-

Mixing: Vortex the sample and solvent mixture for 2-3 minutes to ensure efficient extraction of this compound into the organic phase.

-

Phase Separation: Allow the layers to separate. If an emulsion forms, centrifugation may be necessary.

-

Drying: Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Filtration: Filter the dried extract through a 0.22 µm PTFE syringe filter into a clean GC vial.[6]

-

Dilution: If necessary, dilute the extract with the chosen solvent to an appropriate concentration (typically in the range of 1-10 µg/mL) to avoid column overload.[7]

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound and similar branched alkanes.[8]

Table 3: Recommended GC-MS Parameters

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 6890N or equivalent |

| Mass Spectrometer | Agilent 5973N or equivalent |

| GC Column | HP-5 fused quartz capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column |

| Carrier Gas | Helium |

| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature: 80 °C, hold for 1 minRamp: 4 °C/min to 300 °CHold: 30 min at 300 °C |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 250 °C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Scan Range | 40-550 amu |

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental process.

Caption: Experimental workflow for GC-MS analysis of this compound.

Data Analysis and Interpretation

-

Peak Identification: The primary identification of this compound is achieved by comparing the acquired mass spectrum of a chromatographic peak with the reference spectrum in the NIST/EPA/NIH Mass Spectral Library. The characteristic fragmentation pattern, as detailed in Table 2, should be observed.

-

Retention Time Confirmation: The retention time of the identified peak should be consistent with the expected elution order of branched alkanes on a non-polar column. The Kovats retention index (Table 1) can be used for further confirmation if an n-alkane series is also analyzed under the same conditions.

-

Quantification: For quantitative analysis, a calibration curve should be prepared using certified standards of this compound. An internal standard, such as a deuterated alkane, can be used to improve accuracy and precision.

Conclusion

The protocols described in these application notes provide a robust and reliable method for the analysis of this compound by GC-MS. Adherence to these guidelines will enable researchers, scientists, and drug development professionals to obtain high-quality data for their specific applications.

References

- 1. Octane, 2,4,6-trimethyl- [webbook.nist.gov]

- 2. This compound | C11H24 | CID 545612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GCMS Section 6.9.2 [people.whitman.edu]

- 4. Sample preparation GC-MS [scioninstruments.com]

- 5. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]

- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]

Application Notes and Protocols for 2,4,6-Trimethyloctane as a Biomarker in Petroleum Geochemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role of branched alkanes, with a focus on 2,4,6-trimethyloctane, as biomarkers in the field of petroleum geochemistry. This document outlines their significance, analytical methodologies, and data interpretation for assessing petroleum origin, thermal maturity, and secondary alteration processes.

Application Notes: The Significance of Branched Alkanes in Petroleum Geochemistry

Branched alkanes are acyclic saturated hydrocarbons with one or more alkyl branches. In petroleum geochemistry, they serve as important biomarkers, providing valuable information about the source organisms, depositional environment, and subsequent alteration processes of crude oil. While specific research on this compound as a distinct biomarker is limited, its presence as a C11 branched alkane places it within a class of compounds that are generally associated with microbial origins.

1.1. Origin and Geochemical Significance

Short- to mid-chain branched alkanes, including various trimethyl-substituted isomers, are thought to be derived from the diagenesis of lipids from microbial sources, particularly bacteria and algae. Their carbon skeleton can often be traced back to specific precursor molecules in these organisms. The presence and relative abundance of specific branched alkanes can therefore indicate:

-

Source Input: A high abundance of certain branched alkanes can suggest a significant contribution of microbial biomass to the source rock that generated the petroleum.

-

Depositional Environment: The types of microbial communities, and thus the branched alkanes they produce, can vary with environmental conditions such as salinity, oxygen levels, and temperature.

-

Biodegradation: Branched alkanes are generally more resistant to biodegradation than their straight-chain (n-alkane) counterparts. An elevated ratio of branched to n-alkanes can be an indicator of microbial degradation of the oil in the reservoir.

1.2. This compound as a Potential Biomarker

As a C11 trimethyl-branched alkane, this compound is a component of the complex mixture of hydrocarbons found in crude oil. While not a commonly cited key biomarker, its analysis within the broader context of branched alkanes can contribute to a more comprehensive geochemical interpretation. Its utility lies in its potential to act as an indicator of specific microbial inputs or as a reference compound in biodegradation studies.

Data Presentation: Abundance of Short-Chain Branched Alkanes

Quantitative data for individual branched alkanes like this compound are not widely reported in public literature. However, the relative abundance of the overall class of short-chain branched alkanes (typically in the C10-C20 range) can be summarized to illustrate their significance in different types of crude oils.

| Crude Oil Type | Typical Abundance of Short-Chain n-Alkanes | Typical Abundance of Short-Chain Branched Alkanes | Ratio of Branched to n-Alkanes (Illustrative) | Geochemical Interpretation |

| Non-biodegraded | High | Moderate | Low (< 0.5) | Oil has not been significantly altered by microbial activity. |

| Slightly Biodegraded | Moderately Reduced | Moderate | Moderate (0.5 - 1.5) | Initial stages of biodegradation, with preferential removal of n-alkanes. |

| Moderately Biodegraded | Low to Very Low | Relatively Enriched | High (> 1.5) | Significant biodegradation has occurred, concentrating the more resistant branched alkanes. |

| Heavily Biodegraded | Absent | Significantly Reduced | Variable (n-alkanes absent) | Extensive alteration has removed most acyclic saturated hydrocarbons. |

Experimental Protocols: Analysis of Branched Alkanes by GC-MS

The analysis of branched alkanes such as this compound in petroleum is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation of complex hydrocarbon mixtures and the identification of individual compounds based on their mass spectra.

3.1. Sample Preparation

-

Fractionation of Crude Oil:

-

Weigh approximately 100 mg of crude oil into a vial.

-

Add an internal standard (e.g., deuterated alkane) for quantification purposes.

-

Perform a saturate, aromatic, resin, and asphaltene (SARA) fractionation using column chromatography.

-

Pack a glass column with activated silica (B1680970) gel.

-

Apply the oil sample to the top of the column.

-

Elute the saturate fraction using a non-polar solvent such as n-hexane.

-

Collect the eluate containing the saturate hydrocarbons.

-

-

Concentration:

-

Reduce the volume of the saturate fraction under a gentle stream of nitrogen to a final volume of approximately 1 mL.

-

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

-

Injection: 1 µL of the saturate fraction is injected in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 10°C/minute.

-

Ramp 2: Increase to 320°C at a rate of 4°C/minute.

-

Final hold: 320°C for 15 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/minute.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Scan Mode: Full scan for compound identification. Selected Ion Monitoring (SIM) can be used for higher sensitivity if specific ions are known.

-

3.3. Data Analysis and Identification

-

Identify n-alkanes based on their characteristic homologous series in the total ion chromatogram (TIC).

-

Identify branched alkanes by their retention times relative to n-alkanes and their characteristic mass spectra. This compound (C11H24, molecular weight 156.31) would elute between n-C10 and n-C12.

-

Compare the obtained mass spectra with reference libraries (e.g., NIST) for confirmation. Key fragments for branched alkanes typically result from cleavage at the branching points.

Mandatory Visualizations

Caption: Experimental workflow for biomarker analysis in petroleum.

Caption: Potential origin of short-chain branched alkanes in petroleum.

Application Note: Synthesis of 2,4,6-Trimethyloctane for Use as an Analytical Standard

Introduction

2,4,6-Trimethyloctane is a highly branched alkane that serves as a critical analytical standard in various scientific disciplines, including fuel science and medical diagnostics.[1] Its defined structure and physical properties make it an ideal reference compound for gas chromatography (GC) and other analytical techniques.[2] The synthesis of high-purity this compound is essential for the accurate calibration of analytical instruments and the validation of experimental methods. This application note provides a detailed protocol for the synthesis of this compound via a Grignard reaction, a robust method for forming carbon-carbon bonds.[3][4] The subsequent sections detail the experimental procedure, data presentation, and a visual workflow of the synthesis.

Synthesis of this compound via Grignard Reaction

The synthesis of this compound can be achieved through a multi-step process involving a Grignard reaction, followed by dehydration and hydrogenation. This method allows for the controlled construction of the branched hydrocarbon backbone.

Experimental Protocol

Step 1: Preparation of the Grignard Reagent (sec-Butylmagnesium Bromide)

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Reagents: Add magnesium turnings (1.2 eq) to the flask. In the dropping funnel, place a solution of 2-bromobutane (B33332) (1.0 eq) in anhydrous diethyl ether.

-

Reaction Initiation: Add a small portion of the 2-bromobutane solution to the magnesium turnings. If the reaction does not start, gently warm the flask or add a crystal of iodine.

-

Reagent Addition: Once the reaction has initiated (as evidenced by bubbling and heat generation), add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.[5]

-

Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Grignard Reaction with 4-Methyl-2-pentanone (B128772)

-

Reaction Setup: Cool the flask containing the Grignard reagent in an ice bath.

-

Reagent Addition: Add a solution of 4-methyl-2-pentanone (1.0 eq) in anhydrous diethyl ether to the dropping funnel. Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Solvent Removal: Remove the diethyl ether under reduced pressure to yield the crude tertiary alcohol, 2,4,6-trimethyl-4-octanol.

Step 3: Dehydration of the Tertiary Alcohol

-

Reaction Setup: Place the crude 2,4,6-trimethyl-4-octanol in a round-bottom flask with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Dehydration: Heat the mixture to induce dehydration, and collect the resulting alkene (a mixture of isomers of 2,4,6-trimethyloctene) by distillation.

Step 4: Hydrogenation of the Alkene

-

Reaction Setup: Dissolve the collected alkene in a suitable solvent, such as ethanol, in a hydrogenation vessel.

-

Catalyst: Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously until the reaction is complete (monitored by GC or TLC).

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation to yield pure this compound.

Data Presentation

| Parameter | Value |

| Starting Materials | 2-Bromobutane, Magnesium, 4-Methyl-2-pentanone |

| Key Intermediates | 2,4,6-trimethyl-4-octanol, 2,4,6-trimethyloctene |

| Final Product | This compound |

| Molecular Formula | C11H24[2][6] |

| Molecular Weight | 156.31 g/mol [6] |

| Expected Overall Yield | 40-50% |

| Purity (Post-distillation) | >98% (by GC analysis) |

| Boiling Point (est.) | 177 °C[1] |

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Conclusion

The protocol outlined in this application note provides a reliable method for the synthesis of high-purity this compound suitable for use as an analytical standard. The multi-step synthesis, centered around a Grignard reaction, allows for the precise construction of the target molecule. The final product's purity should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to ensure its suitability for quantitative applications. Proper handling of air- and moisture-sensitive reagents, particularly during the Grignard reaction, is crucial for achieving the desired yield and purity.[5]

References

- 1. 2,4,7-Trimethyloctane | 62016-38-0 | Benchchem [benchchem.com]

- 2. Octane, 2,4,6-trimethyl- [webbook.nist.gov]

- 3. byjus.com [byjus.com]

- 4. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scent.vn [scent.vn]

Stereoselective Synthesis of 2,4,6-Trimethyloctane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereoselective synthesis of 2,4,6-trimethyloctane, a chiral aliphatic hydrocarbon. This molecule serves as a crucial building block in the total synthesis of several complex natural products, most notably the potent anticancer agent dolastatin 10. The methodologies outlined below focus on achieving high stereocontrol through the use of chiral auxiliaries, enabling the preparation of specific stereoisomers of the target molecule.

Introduction

This compound is a saturated hydrocarbon featuring three stereogenic centers at positions 2, 4, and 6. The precise stereochemical configuration of this fragment is critical for the biological activity of the natural products in which it is incorporated. The synthesis of such polypropionate-like structures with high diastereoselectivity and enantioselectivity presents a significant challenge in organic synthesis. The protocols detailed herein are based on established methods for the construction of chiral polypropionate chains, primarily employing Evans' chiral auxiliary methodology for diastereoselective alkylations.

Synthetic Strategy Overview

The most direct and well-documented strategy for the stereoselective synthesis of this compound proceeds through the preparation of its carboxylic acid precursor, specifically (2R,4R,6R)-2,4,6-trimethyloctanoic acid. This acid is a known C-terminal fragment of dolastatin 10. The overall synthetic workflow can be summarized as follows:

-

Chiral Auxiliary Acylation: An Evans oxazolidinone chiral auxiliary is acylated with a simple carboxylic acid derivative to set the stage for stereocontrolled alkylations.

-

Iterative Diastereoselective Alkylations: A sequence of two highly diastereoselective alkylation reactions is performed to introduce the methyl groups at the C4 and C6 positions with the desired stereochemistry.

-

Auxiliary Cleavage and Derivatization: The chiral auxiliary is cleaved to yield the chiral carboxylic acid.

-